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Compound of Interest

Compound Name: Carbazole-9-ethanol

Cat. No.: B075786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

Carbazole-9-ethanol, a key intermediate in the synthesis of various biologically active

molecules and functional materials. The focus is on two primary analytical techniques: Nuclear

Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This

document outlines the expected spectral data, provides detailed experimental protocols, and

visualizes the analytical workflow and molecular structure.

Introduction to Carbazole-9-ethanol
Carbazole-9-ethanol is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition

of a hydroxyethyl group at the 9-position of the carbazole ring imparts unique properties,

making it a valuable building block in medicinal chemistry and materials science. Accurate

spectroscopic analysis is crucial for verifying its structure and purity, which is a prerequisite for

any downstream application.

Spectroscopic Data
While publicly available, specific, high-resolution spectra for Carbazole-9-ethanol can be

limited. The following tables summarize the expected and reported quantitative data based on

the analysis of carbazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for Carbazole-9-ethanol

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1, H-8 ~ 8.1 d 2H

H-4, H-5 ~ 7.5 d 2H

H-2, H-7 ~ 7.4 t 2H

H-3, H-6 ~ 7.2 t 2H

N-CH₂ ~ 4.4 t 2H

CH₂-OH ~ 4.0 t 2H

OH Variable s 1H

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, t = triplet, s

= singlet.

Table 2: Predicted ¹³C NMR Spectral Data for Carbazole-9-ethanol
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Carbon Chemical Shift (δ, ppm)

C-4a, C-4b ~ 140

C-10a, C-11a ~ 126

C-2, C-7 ~ 123

C-4, C-5 ~ 120

C-1, C-8 ~ 119

C-3, C-6 ~ 109

CH₂-OH ~ 62

N-CH₂ ~ 46

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for Carbazole-9-ethanol

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3500 - 3200 Strong, Broad

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=C stretch (aromatic) 1600 - 1450 Medium to Strong

C-N stretch 1340 - 1260 Medium

C-O stretch (primary alcohol) ~ 1050 Strong

C-H out-of-plane bend

(aromatic)
900 - 675 Strong
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Experimental Protocols
The following are detailed methodologies for acquiring NMR and FT-IR spectra of Carbazole-9-
ethanol.

NMR Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 5-10 mg of high-purity Carbazole-9-ethanol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

3.1.2. Instrument Parameters (¹H NMR)

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

3.1.3. Instrument Parameters (¹³C NMR)
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Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Temperature: 298 K.

3.1.4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Carbazole-9-ethanol sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.
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3.2.2. Instrument Parameters

Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans for the background and the sample.

Apodization: Happ-Genzel.

3.2.3. Data Acquisition and Processing

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the spectroscopic analysis of Carbazole-9-ethanol.

Molecular Structure and NMR Assignments
Caption: Chemical structure of Carbazole-9-ethanol with atom numbering for NMR

assignments.
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[https://www.benchchem.com/product/b075786#spectroscopic-analysis-nmr-ft-ir-of-
carbazole-9-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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